![molecular formula C9H14O B2374615 2-Spiro[2.4]heptan-7-ylacetaldehyde CAS No. 2551120-67-1](/img/structure/B2374615.png)

2-Spiro[2.4]heptan-7-ylacetaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Methods for the preparation of synthons for syntheses of spiro[2.4]heptane analogues of prostaglandins are described . Two of them enable the syntheses of 11-deoxy-type compounds and were prepared from spiro[2.4]heptan-4-one . Another method for synthesizing (7S) -5-azaspiro [2.4] heptane-7-radical carbamic acid tert-butyl ester is also available .

Molecular Structure Analysis

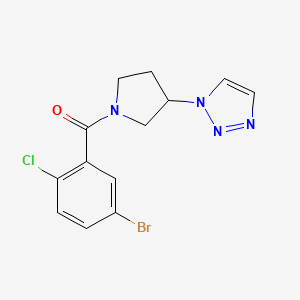

The molecular structure of “2-Spiro[2.4]heptan-7-ylacetaldehyde” is characterized by its spirocyclic structure. The spirocyclic structure is a unique feature that has gained attention among researchers.

Physical and Chemical Properties Analysis

“this compound” is a colorless liquid with a boiling point of 129-130°C. Its molecular formula is C12H18O2 and its molar mass is 194.28 g/mol. The compound is nonpolar and has a low solubility in water.

Scientific Research Applications

Chemical Reactions and Synthesis

1-Oxadispiro[2.1.2.2]nonane, a related compound to 2-Spiro[2.4]heptan-7-ylacetaldehyde, has been studied for its reactions under acid-catalyzed conditions. These reactions typically yield various isomeric hydroxy esters, unsaturated alcohols, aldehydes, and acetals, demonstrating the compound's reactivity and potential for diverse chemical synthesis (Adam & Crämer, 1987).

Application in Drug Synthesis

A novel 2′-deoxy-guanine carbocyclic nucleoside constructed with a spiro[2.4]heptane core structure in the aglycon moiety has been synthesized. This demonstrates the use of spiro[2.4]heptane derivatives in drug synthesis, particularly for anti-hepatitis B virus activity, highlighting their potential in medicinal chemistry (Kumamoto et al., 2017).

Asymmetric Synthesis

The stereoselective construction of a 5-aza-spiro[2,4]heptane motif, a valuable structural motif for drug discovery, has been developed. This showcases the use of this compound derivatives in catalytic asymmetric synthesis, which is crucial for creating stereochemically complex molecules (Liu et al., 2011).

Structural Analysis in Organic Synthesis

Compounds with spiro[2.4]heptane structures, such as this compound, have been extensively studied for their synthesis, reactivity, and applications in organic synthesis. These studies contribute to a deeper understanding of the compound's chemical behavior and potential uses in various organic reactions (Menchikov & Nefedov, 1994).

Safety and Hazards

The safety data sheet for the related compound spiro[2.4]heptan-7-one suggests that it should be handled with care . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name |

2-spiro[2.4]heptan-7-ylacetaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c10-7-3-8-2-1-4-9(8)5-6-9/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIBBROGPWCPJBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2(C1)CC2)CC=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)

![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)

![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate](/img/structure/B2374536.png)

![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)

![7-[(3,4-Dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-1,3-dimethylpurine-2,6-dione](/img/structure/B2374540.png)

![N-octyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2374541.png)

![1-benzyl-N-cyclohexyl-2-imino-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2374543.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-pivalamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2374545.png)

![6-[(4-Chlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2374547.png)

![4-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2374549.png)

![(2S,3As,7aS)-1-[3-(3-but-3-ynyldiazirin-3-yl)propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B2374551.png)

![5-Methyl-3-[[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2374552.png)